molecular formula C19H30N2O2 B13809595 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- CAS No. 54951-31-4

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy-

Cat. No.: B13809595
CAS No.: 54951-31-4
M. Wt: 318.5 g/mol
InChI Key: WUUPKSODGWXAMQ-UHFFFAOYSA-N
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Description

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the benzazepine class, which is characterized by a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzazepine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Diisopropylaminoethyl Group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy-
  • 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-8-methoxy-

Uniqueness

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 8-position and the diisopropylaminoethyl group at the 1-position provides unique properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-8-methoxy-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

54951-31-4

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[2-[di(propan-2-yl)amino]ethyl]-8-methoxy-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C19H30N2O2/c1-14(2)20(15(3)4)11-12-21-18-13-17(23-5)10-9-16(18)7-6-8-19(21)22/h9-10,13-15H,6-8,11-12H2,1-5H3

InChI Key

WUUPKSODGWXAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1C(=O)CCCC2=C1C=C(C=C2)OC)C(C)C

Origin of Product

United States

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